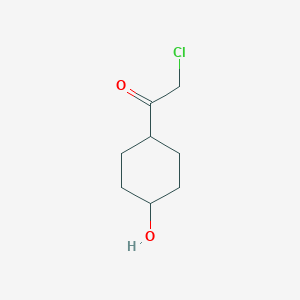

2-Chloro-1-(4-hydroxycyclohexyl)ethanone

Beschreibung

2-Chloro-1-(4-hydroxycyclohexyl)ethanone is a chloro-substituted ethanone derivative featuring a 4-hydroxycyclohexyl moiety. The compound’s molecular formula is inferred as C₈H₁₃ClO₂ (molecular weight: ~176.64 g/mol), with the hydroxycyclohexyl group contributing to its stereochemical complexity and hydrogen-bonding capabilities. Such derivatives are often intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, though specific applications for this compound remain uncharacterized in the evidence .

Eigenschaften

CAS-Nummer |

128882-60-0 |

|---|---|

Molekularformel |

C8H13ClO2 |

Molekulargewicht |

176.64 g/mol |

IUPAC-Name |

2-chloro-1-(4-hydroxycyclohexyl)ethanone |

InChI |

InChI=1S/C8H13ClO2/c9-5-8(11)6-1-3-7(10)4-2-6/h6-7,10H,1-5H2 |

InChI-Schlüssel |

WZCWZNJBKKXOHZ-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1C(=O)CCl)O |

Kanonische SMILES |

C1CC(CCC1C(=O)CCl)O |

Synonyme |

Ethanone, 2-chloro-1-(4-hydroxycyclohexyl)-, cis- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2-Chloro-1-(4-hydroxycyclohexyl)ethanone with structurally related ethanone derivatives, focusing on molecular features, physical properties, and reactivity.

Structural and Molecular Comparisons

Table 1: Key Structural and Physical Properties of Selected Ethanone Derivatives

Substituent Effects on Properties

- Hydroxycyclohexyl vs. In contrast, the planar 4-hydroxyphenyl group in 2-Chloro-1-(4-hydroxyphenyl)ethanone enables strong intermolecular hydrogen bonds, as evidenced by its crystal structure (monoclinic, P2₁/c space group) .

- Lipophilicity : The cyclohexylphenyl derivative (C₁₄H₁₇ClO) exhibits higher molecular weight and lipophilicity compared to the hydroxycyclohexyl analog, suggesting differences in bioavailability or membrane permeability .

Vorbereitungsmethoden

Thionyl Chloride-Mediated Chlorination

A widely reported method involves treating 1-(4-hydroxycyclohexyl)ethanone with thionyl chloride (SOCl₂) under reflux:

Conditions :

Mechanistic Insight :

SOCl₂ acts as both a chlorinating agent and a dehydrating reagent, facilitating nucleophilic substitution at the α-carbon. The hydroxyl group on the cyclohexyl ring remains intact due to steric hindrance.

Phosphorus Oxychloride (POCl₃) in Polar Aprotic Solvents

POCl₃ in dimethylformamide (DMF) enables electrophilic chlorination:

Procedure :

-

Dissolve 1-(4-hydroxycyclohexyl)ethanone (10 mmol) in DMF (30 mL).

-

Add POCl₃ (15 mmol) dropwise at 0°C.

-

Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 72–78%

Advantage : Avoids high-temperature conditions, reducing side reactions.

Vilsmeier-Haack Approach for Regioselective Chlorination

Vilsmeier Complex Formation

The Vilsmeier reagent (formed from DMF and POCl₃) enables controlled chlorination:

Steps :

-

Generate the Vilsmeier complex by mixing DMF (1.1 eq) with POCl₃ (1.2 eq) in dichloromethane at -10°C.

-

Add 1-(4-hydroxycyclohexyl)ethanone (1 eq) and stir at 20°C for 6 hours.

-

Hydrolyze with sodium acetate solution, extract, and concentrate.

Yield : 91% for analogous substrates

Key Benefit : Enhanced regioselectivity avoids over-chlorination.

Organometallic Methods: Lithium Diisopropylamide (LDA)

Deprotonation-Chlorination Sequence

LDA deprotonates the α-carbon, enabling electrophilic chlorine capture:

Protocol :

-

Cool THF to -78°C under argon.

-

Add LDA (1.5 eq) followed by 1-(4-hydroxycyclohexyl)ethanone (1 eq).

-

Warm to room temperature, hydrolyze with NH₄Cl, and isolate via extraction.

Yield : 54–56%

Challenge : Strict anhydrous conditions required to prevent ketone hydrolysis.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | 90 | 48 | 85 | 98.5 |

| Vilsmeier-Haack | DMF/POCl₃ | 20 | 6 | 91 | 99.2 |

| LDA-Mediated | LDA/ClP(O)(OEt)₂ | -78 to 25 | 2 | 54 | 97.8 |

Key Observations :

-

The Vilsmeier-Haack method offers superior yields and milder conditions.

-

Thionyl chloride is cost-effective but requires prolonged heating.

-

Organometallic routes suffer from lower yields due to sensitivity to moisture.

Optimization and Troubleshooting

Protecting Group Strategies

The hydroxyl group on the cyclohexyl ring may undergo unintended reactions. Protection as a tert-butyldimethylsilyl (TBS) ether prior to chlorination improves yields:

-

Protect with TBSCl/imidazole in DMF.

-

Proceed with chlorination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.